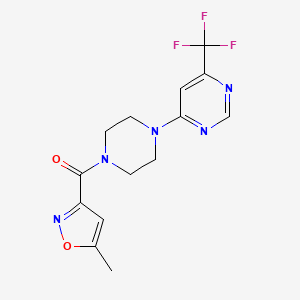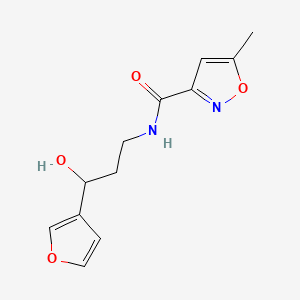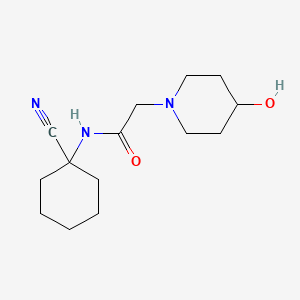
N-(1-cyanocyclohexyl)-2-(4-hydroxypiperidin-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-cyanocyclohexyl)-2-(4-hydroxypiperidin-1-yl)acetamide, commonly known as CPP-109, is a synthetic compound that has gained significant attention in the field of neuroscience research. The compound was initially developed as a potential treatment for addiction to cocaine and other stimulants. However, it has since been found to have a broader range of applications in the field of neuroscience.
Mechanism of Action
The mechanism of action of CPP-109 is primarily related to its inhibition of histone deacetylase. Histone deacetylase is an enzyme that is involved in the regulation of gene expression by removing acetyl groups from histones, which are proteins that help package DNA in the nucleus. By inhibiting histone deacetylase, CPP-109 can alter the expression of genes that are involved in the formation of memories associated with drug use. This can make it easier for individuals to overcome addiction.
Biochemical and Physiological Effects
The biochemical and physiological effects of CPP-109 are primarily related to its inhibition of histone deacetylase. By altering gene expression, CPP-109 can affect various biochemical and physiological processes in the brain. For example, the compound has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is a protein that is involved in the growth and survival of neurons. Additionally, CPP-109 has been found to increase the expression of genes that are involved in synaptic plasticity, which is the ability of neurons to form new connections with other neurons.
Advantages and Limitations for Lab Experiments
One of the primary advantages of CPP-109 for lab experiments is its relatively straightforward synthesis method. The compound can be synthesized on a large scale, making it readily available for research purposes. Additionally, CPP-109 has been extensively studied in animal models of addiction and other neurological disorders, making it a well-established tool for neuroscience research.
However, there are also some limitations to the use of CPP-109 in lab experiments. One of the primary limitations is that the compound has not yet been extensively studied in human clinical trials. This means that its efficacy and safety in humans are not yet fully understood. Additionally, CPP-109 has been found to have some off-target effects, which could complicate its use in certain experiments.
Future Directions
There are several potential future directions for research on CPP-109. One area of interest is the development of more potent and selective inhibitors of histone deacetylase. This could lead to the development of more effective treatments for addiction and other neurological disorders.
Another area of interest is the study of the long-term effects of CPP-109 on gene expression and neuronal function. This could help to elucidate the mechanisms underlying the compound's therapeutic effects and identify potential long-term side effects.
Finally, there is also interest in exploring the use of CPP-109 in combination with other therapeutic agents. For example, the compound could be used in combination with cognitive-behavioral therapy to enhance the efficacy of addiction treatment.
Conclusion
CPP-109 is a synthetic compound that has shown promise as a potential treatment for addiction and other neurological disorders. The compound works by inhibiting the activity of histone deacetylase, which can alter gene expression and affect various biochemical and physiological processes in the brain. While there are some limitations to the use of CPP-109 in lab experiments, the compound has significant potential for future research and development.
Synthesis Methods
CPP-109 is synthesized from cyclohexanone and 4-hydroxypiperidine. The first step involves the conversion of cyclohexanone to cyclohexylamine, which is then reacted with cyanogen bromide to form N-(1-cyanocyclohexyl)amine. This intermediate is then reacted with 4-hydroxypiperidine to form CPP-109. The synthesis of CPP-109 is a relatively straightforward process and can be carried out on a large scale.
Scientific Research Applications
CPP-109 has been found to have a broad range of applications in the field of neuroscience research. One of the primary uses of CPP-109 is in the treatment of addiction to cocaine and other stimulants. The compound works by inhibiting the activity of an enzyme called histone deacetylase, which is involved in the regulation of gene expression. By inhibiting this enzyme, CPP-109 can prevent the formation of memories associated with drug use, making it easier for individuals to overcome addiction.
CPP-109 has also been found to have potential applications in the treatment of other neurological disorders, such as Alzheimer's disease and Huntington's disease. The compound has been shown to improve cognitive function and memory in animal models of these diseases. Additionally, CPP-109 has been found to have neuroprotective effects, which could make it a promising therapeutic agent for the treatment of various neurodegenerative disorders.
properties
IUPAC Name |
N-(1-cyanocyclohexyl)-2-(4-hydroxypiperidin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O2/c15-11-14(6-2-1-3-7-14)16-13(19)10-17-8-4-12(18)5-9-17/h12,18H,1-10H2,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDPCQNIGAWZAJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#N)NC(=O)CN2CCC(CC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocyclohexyl)-2-(4-hydroxypiperidin-1-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

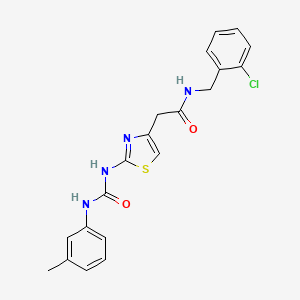
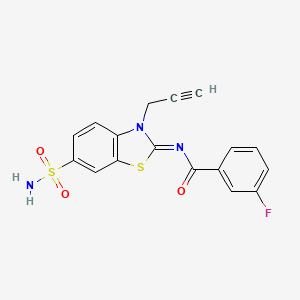
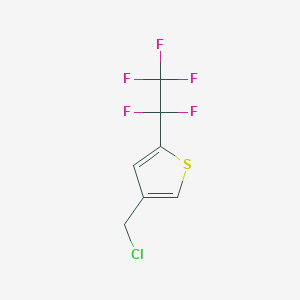
![[5-(1-Adamantyl)-2-ethylphenyl]amine](/img/structure/B2628858.png)
![2-[(4-Iodophenyl)amino]acetohydrazide](/img/structure/B2628860.png)

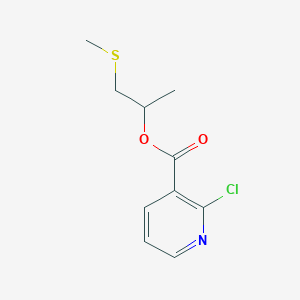
![2-[2-(4-fluorophenyl)-5-oxo-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-6-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2628864.png)

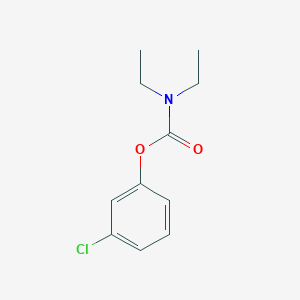
![N-(4-acetylphenyl)-2-{[4-(3,4-dimethylphenyl)pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2628868.png)
![N-phenyl-N-[4-[[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]methyl]-1,3-thiazol-2-yl]acetamide](/img/structure/B2628869.png)
